molecular formula C19H26N2O2 B14991260 5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14991260
M. Wt: 314.4 g/mol
InChI Key: RVSQWZBUTJPDHN-UHFFFAOYSA-N
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Description

5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the butyl, hydroxyphenyl, and methyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the tricyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the tricyclic core can yield different stereoisomers.

Scientific Research Applications

5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.

    Structural Analogues: Compounds with similar tricyclic cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-butyl-2-(2-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H26N2O2/c1-3-4-9-19-12-20-10-18(2,17(19)23)11-21(13-19)16(20)14-7-5-6-8-15(14)22/h5-8,16,22H,3-4,9-13H2,1-2H3

InChI Key

RVSQWZBUTJPDHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4O)C

Origin of Product

United States

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